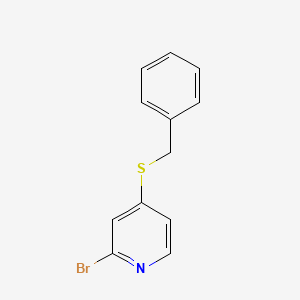

4-(Benzylthio)-2-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanyl-2-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMBHYBUVKFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Benzylthio)-2-bromopyridine chemical structure and properties

An In-Depth Technical Guide to 4-(Benzylthio)-2-bromopyridine: Synthesis, Properties, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 4-(Benzylthio)-2-bromopyridine, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed synthetic protocols, with an emphasis on the mechanistic rationale behind experimental choices. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile intermediate for creating diverse molecular architectures through strategic derivatization at its two distinct functional handles. The guide concludes with a discussion of its potential applications in drug discovery, contextualized by the established importance of the pyridine scaffold in pharmacologically active agents.

Introduction: The Strategic Importance of the Pyridine Scaffold

Pyridine and its derivatives are foundational components in pharmaceutical sciences, forming the core structure of numerous natural products and synthetic drugs.[1] Their prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, the aromatic ring can engage in π-stacking interactions, and its overall structure is metabolically stable. This makes the pyridine ring a "privileged scaffold" in medicinal chemistry.

4-(Benzylthio)-2-bromopyridine emerges as a particularly valuable synthetic intermediate. It is a bifunctional molecule, presenting two distinct and orthogonally reactive sites: a bromine atom at the 2-position, ideal for transition-metal-catalyzed cross-coupling reactions, and a benzylthio group at the 4-position. This dual functionality allows for sequential and controlled modifications, enabling the construction of complex molecular libraries from a single, versatile precursor. This guide serves as a technical resource for scientists looking to leverage the unique chemical attributes of this compound in their research and development programs.

Chemical Structure and Physicochemical Properties

The structural arrangement of 4-(Benzylthio)-2-bromopyridine is key to its reactivity and utility. The electron-withdrawing nitrogen atom, in conjunction with the bromine atom, renders the pyridine ring electron-deficient, which is a critical feature for certain reaction classes.

Caption: Chemical structure of 4-(Benzylthio)-2-bromopyridine.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNS |

| Molecular Weight | 280.19 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available; likely a solid at room temperature |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) |

| ¹H NMR (predicted) | δ ~8.3 (d, 1H, H6), ~7.5-7.2 (m, 5H, Ar-H), ~7.1 (d, 1H, H3), ~6.9 (dd, 1H, H5), ~4.2 (s, 2H, CH₂) |

| ¹³C NMR (predicted) | δ ~160 (C4), ~149 (C6), ~142 (C2), ~136 (Ar-C), ~129-127 (Ar-CH), ~125 (C3), ~120 (C5), ~38 (CH₂) |

Note: Spectroscopic data are predicted based on analogous structures and general chemical shift principles. Actual values should be confirmed experimentally.

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of 4-(Benzylthio)-2-bromopyridine is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine ring, which facilitates attack by nucleophiles.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis involves the reaction of a dihalogenated pyridine, such as 2,4-dibromopyridine, with benzyl mercaptan in the presence of a base.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dihalopyridines are ideal substrates. The halogen at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to greater stabilization of the negative charge in the intermediate Meisenheimer complex by the ring nitrogen.

-

Nucleophile: Benzyl mercaptan (phenylmethanethiol) is the source of the benzylthio group. It is converted in situ to the more potent benzylthiolate anion by a base. Thiols and thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[2][3]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial. Its role is solely to deprotonate the thiol, increasing its nucleophilicity without competing in the substitution reaction.[4]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, thus enhancing its reactivity. They also effectively stabilize the charged Meisenheimer intermediate formed during the reaction, lowering the activation energy.[4]

Caption: General workflow for the synthesis of 4-(Benzylthio)-2-bromopyridine.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dibromopyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per mmol of substrate). Add finely ground anhydrous potassium carbonate (1.5 eq).

-

Nucleophile Addition: While stirring the suspension under a nitrogen atmosphere, add benzyl mercaptan (1.1 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The choice of solvent is based on its ability to dissolve the product while being immiscible with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(Benzylthio)-2-bromopyridine.

Chemical Reactivity and Strategic Derivatization

4-(Benzylthio)-2-bromopyridine is a platform for extensive chemical modification, primarily through reactions at the C2-bromo position and the thioether linkage.

Caption: Key reactivity pathways for derivatization.

Cross-Coupling Reactions at the C2-Position

The C(sp²)-Br bond at the 2-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions.[5] This is the most powerful feature of this building block for generating molecular diversity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces a wide range of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines yields 2-amino-substituted pyridines, a common motif in bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

-

Heck Coupling: Reaction with alkenes forms new C-C double bonds.

Oxidation of the Thioether Linkage

The sulfur atom of the benzylthio group can be selectively oxidized to introduce new functionalities and modulate the electronic properties of the molecule.

-

Sulfoxide Formation: Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures converts the thioether to a sulfoxide. The sulfoxide group is chiral and can act as a hydrogen bond acceptor.

-

Sulfone Formation: Using two or more equivalents of an oxidizing agent or stronger conditions (e.g., potassium permanganate) leads to the formation of the sulfone.[2] The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 4-(Benzylthio)-2-bromopyridine and its derivatives are highly relevant to drug design.

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine structure, easily accessible via Buchwald-Hartwig amination, is a well-established "hinge-binding" motif for a multitude of protein kinases implicated in cancer and other diseases.[6] The benzylthio group can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

-

Antimicrobial and Antiproliferative Agents: Thioether-containing heterocycles have demonstrated a broad range of biological activities, including antitubercular and antitumor effects.[7][8] The ability to rapidly generate a library of analogs from this starting material makes it an excellent tool for structure-activity relationship (SAR) studies.

-

Prodrug Strategies: The physicochemical properties of a lead compound can be fine-tuned through derivatization. For example, oxidizing the thioether to a more polar sulfone can improve aqueous solubility, a critical parameter for drug development.[9]

By leveraging the dual reactivity of 4-(Benzylthio)-2-bromopyridine, medicinal chemists can systematically explore chemical space around the pyridine core, optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

4-(Benzylthio)-2-bromopyridine is more than a simple chemical; it is a strategic platform for innovation in chemical synthesis and drug discovery. Its well-defined and orthogonal reactive sites—the C2-bromine for cross-coupling and the thioether for oxidation—provide a reliable and versatile toolkit for constructing complex molecules. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance as a high-value building block for researchers aiming to develop novel therapeutics and functional materials.

References

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. [Link]

-

Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society. [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Benzylthio)-2-bromopyridine: A Key Intermediate in Synthetic and Medicinal Chemistry

Abstract 4-(Benzylthio)-2-bromopyridine is a strategically important heterocyclic compound, serving as a versatile bifunctional building block for the synthesis of complex molecular architectures. While not widely available commercially, its synthesis from common precursors is straightforward, making it an accessible intermediate for researchers. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis via regioselective nucleophilic aromatic substitution, and an exploration of its potential applications in drug discovery and materials science. The narrative emphasizes the chemical principles governing its synthesis and reactivity, offering insights for professionals in chemical research and development. This document consolidates predicted analytical data for characterization and outlines essential safety and handling protocols based on analogous structures.

Chemical Identity and Physicochemical Properties

4-(Benzylthio)-2-bromopyridine is a disubstituted pyridine featuring a bromine atom at the C2 position and a benzylthio group at the C4 position. These two functionalities are key to its utility, offering orthogonal reactivity for sequential chemical modifications. The bromine atom serves as a classical handle for metal-catalyzed cross-coupling reactions, while the benzylthio moiety can be modified or used to influence the molecule's electronic and steric properties.

While specific experimental data for this compound is not extensively reported in the literature, its core properties can be reliably established. The molecular formula and weight are identical to its isomers, such as 3-(Benzylthio)-5-bromopyridine[1].

Table 1: Chemical Identifiers and Physicochemical Data

| Property | Value | Source |

| Systematic Name | 4-(Benzylthio)-2-bromopyridine | - |

| Molecular Formula | C₁₂H₁₀BrNS | [1] |

| Molecular Weight | 280.18 g/mol | [1] |

| CAS Number | Not publicly available | - |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from analogs[1] |

| Melting Point | Not reported. (Isomer 3-(Benzylthio)-5-bromopyridine: 40-42 °C) | [1] |

| Boiling Point | Not reported; likely high, decomposes under vacuum | - |

| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, THF, Acetone); Insoluble in water | - |

Synthesis and Mechanism

The most logical and efficient synthesis of 4-(Benzylthio)-2-bromopyridine is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material of choice is 2,4-dibromopyridine, which is readily prepared from 2,4-dihydroxypyridine[2].

Principle of Synthesis: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the α (C2/C6) and γ (C4) positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance[3][4]. In 2,4-dibromopyridine, the C4 position is generally more reactive towards SNAr than the C2 position. This enhanced reactivity at C4 is attributed to superior stabilization of the transition state and the Meisenheimer intermediate formed upon nucleophilic attack[5].

The reaction involves the displacement of the C4-bromide by a sulfur nucleophile, typically generated by deprotonating benzyl mercaptan (phenylmethanethiol) with a mild base.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(Benzylthio)-2-bromopyridine.

Detailed Experimental Protocol

This protocol is a representative, self-validating system designed for laboratory-scale synthesis.

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.00 g, 4.22 mmol, 1.0 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 5 minutes. An inert atmosphere is critical to prevent the oxidative dimerization of the thiol.

-

Addition of Reagents: Add anhydrous dimethylformamide (DMF, 20 mL) to dissolve the starting material. Add potassium carbonate (K₂CO₃, 0.88 g, 6.33 mmol, 1.5 eq). K₂CO₃ is a suitable, non-nucleophilic base for deprotonating the thiol.

-

Nucleophile Addition: Add benzyl mercaptan (0.55 mL, 4.64 mmol, 1.1 eq) dropwise to the stirring suspension. The slight excess of the nucleophile ensures complete consumption of the limiting reagent.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the 2,4-dibromopyridine spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic solvent will extract the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent.

-

Validation: Combine the pure fractions, concentrate under vacuum, and dry thoroughly to obtain 4-(Benzylthio)-2-bromopyridine as a solid. Characterize by NMR and MS to confirm its identity and purity.

Applications in Research and Development

4-(Benzylthio)-2-bromopyridine is not typically an end-product but rather a strategic intermediate. Its value lies in the two distinct reactive sites that allow for controlled, sequential diversification.

-

The 2-Bromo Handle: The C2-Br bond is primed for a wide array of palladium-catalyzed cross-coupling reactions. This position is analogous to that in 2-bromopyridine, a workhorse in organic synthesis[6][7]. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, making it a powerful tool for building molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

-

The 4-Benzylthio Handle: This moiety offers several synthetic options:

-

Oxidation: The sulfide can be selectively oxidized to a sulfoxide or a sulfone using reagents like m-CPBA or Oxone®. This dramatically alters the electronic properties of the pyridine ring and introduces a hydrogen-bond acceptor.

-

Debenzylation: The benzyl group can be cleaved under reductive conditions to reveal the free 4-mercaptopyridine, a potent nucleophile in its own right for further derivatization.

-

Pharmacophore Component: The benzylthio group itself can be retained as a key pharmacophoric element, providing beneficial hydrophobic or π-stacking interactions within a biological target.

-

Reactivity and Derivatization Map

Caption: Potential synthetic transformations of 4-(Benzylthio)-2-bromopyridine.

Analytical Characterization (Predicted)

No experimental spectra for 4-(Benzylthio)-2-bromopyridine are publicly available. However, based on fundamental principles and data from analogous structures, a reliable set of expected analytical data can be predicted to aid in its identification.

Table 2: Predicted Analytical Data for Characterization

| Technique | Expected Signature | Rationale / Comparison |

| ¹H NMR | δ 8.20-8.25 (d, 1H, H-6): Most downfield due to proximity to the electronegative nitrogen.δ 7.25-7.40 (m, 5H, Phenyl-H): Standard aromatic region for a monosubstituted benzene ring.δ 6.95-7.05 (dd, 1H, H-5): Coupled to both H-6 and H-3.δ 6.80-6.90 (d, 1H, H-3): Upfield due to shielding effects.δ 4.20-4.30 (s, 2H, -S-CH₂-): Characteristic singlet for the benzylic methylene protons. | Chemical shifts are predicted based on additive effects and comparison to 4-benzylpyridine[8] and various bromopyridines[9]. The coupling pattern is characteristic of a 2,4-disubstituted pyridine ring. |

| ¹³C NMR | δ ~160 (C-2): Carbon bearing bromine.δ ~150 (C-6): Carbon adjacent to nitrogen.δ ~155 (C-4): Carbon bearing the sulfur atom.δ ~136 (Phenyl C-ipso): Quaternary carbon of the phenyl ring.δ ~127-129 (Phenyl C-H): Aromatic carbons.δ ~122 (C-5): Pyridine ring C-H.δ ~118 (C-3): Pyridine ring C-H.δ ~38 (-S-CH₂-): Benzylic carbon. | Predictions are based on general values for substituted pyridines and thioethers. |

| Mass Spec. (EI) | M⁺ peaks at m/z 280 and 282 in an approximate 1:1 intensity ratio . A significant fragment would be the tropylium ion at m/z 91 from the loss of the benzyl group. | The 1:1 isotopic pattern for M⁺ and [M+2]⁺ is the definitive signature for a molecule containing one bromine atom. |

| FT-IR | ν ~3050-3100 cm⁻¹ (Aromatic C-H stretch)ν ~1580, 1470, 1440 cm⁻¹ (Pyridine C=C/C=N stretches)ν ~690-750 cm⁻¹ (Aromatic C-H bend)ν ~650-700 cm⁻¹ (C-S stretch) | Standard vibrational frequencies for the functional groups present. |

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 4-(Benzylthio)-2-bromopyridine. Therefore, it must be handled with the assumption that it is hazardous, based on data for structurally similar compounds like 2-bromopyridine and 4-bromopyridine hydrochloride[6][10][11][12]. These compounds are generally toxic if swallowed or in contact with skin, and cause skin and eye irritation.

Table 3: Recommended Safety and Handling Procedures

| Control Measure | Specific Recommendation |

| Engineering Controls | Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and/or a face shield.Hand Protection: Wear chemically resistant gloves (e.g., nitrile).Skin/Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. |

| Handling Procedures | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

4-(Benzylthio)-2-bromopyridine represents a highly valuable, though underutilized, synthetic intermediate. Its preparation is readily achievable via a regioselective SNAr reaction on 2,4-dibromopyridine. The true power of this molecule lies in its bifunctional nature, providing chemists with two distinct and versatile handles for subsequent chemical modifications. The 2-bromo position is ideal for constructing complex scaffolds through modern cross-coupling chemistry, while the 4-benzylthio group offers further opportunities for derivatization or can serve as a crucial pharmacophoric element. For researchers in medicinal chemistry and materials science, this compound is a potent building block for the discovery of novel and functional molecules.

References

-

ACS Omega. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS. [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS. [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

-

PMC. (n.d.). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. PMC. [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). 2-Bromopyridine (CAS109-04-6). NSR laboratories Pvt. Ltd. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Cheméo. [Link]

-

PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Benzyl-2-(benzylthio)pyridinium bromide. PrepChem.com. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1335053-03-6 | 3-(Benzylthio)-5-bromopyridine. Hoffman Fine Chemicals. [Link]

-

Chemsrc. (2025). 2-Bromopyridine | CAS#:109-04-6. Chemsrc. [Link]

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange. [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. Wikipedia. [Link]

-

Utrecht University. (2005). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. Utrecht University. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Benzylpyridine(2116-65-6) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-ブロモピリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Bromopyridine | CAS#:109-04-6 | Chemsrc [chemsrc.com]

- 12. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]

Strategic Scaffolds: 2-Bromo-4-(benzylthio)pyridine

Technical Guide & Whitepaper [1]

Executive Summary

2-Bromo-4-(benzylthio)pyridine is a bifunctional heteroaromatic scaffold critical to modern medicinal chemistry.[1] It serves as a "linchpin" intermediate, offering two orthogonal reactive sites: an electrophilic C2-bromide and a nucleophilic (or latent electrophilic) C4-thioether.[1] This duality allows for the precise construction of 2,4-disubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1]

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple nomenclature to cover synthesis, regiochemical control, and downstream applications.[1]

Nomenclature & Chemoinformatics

Precise nomenclature is the bedrock of intellectual property and database retrieval. While "2-bromo-4-(benzylthio)pyridine" is the common trade name, IUPAC systematic naming provides the granularity required for patent landscaping.[1]

Synonyms and Identifiers

| Naming Convention | Name / Identifier | Context |

| IUPAC (Preferred) | 2-bromo-4-(phenylmethylsulfanyl)pyridine | Official systematic name.[1] |

| Common | 2-bromo-4-(benzylthio)pyridine | Standard catalog/lab usage.[1] |

| Alternative | 4-(Benzylthio)-2-bromopyridine | Emphasizes the thio-substituent.[1] |

| Substructure | Pyridine, 2-bromo-4-[(phenylmethyl)thio]- | CAS Index naming style.[1] |

| SMILES | Brc1cc(SCC2=CC=CC=2)ccn1 | Chemoinformatics/Docking. |

Chemoinformatic Visualization

The following diagram illustrates the structural breakdown and numbering priority used to derive the IUPAC name.

Figure 1: Structural decomposition of 2-bromo-4-(benzylthio)pyridine illustrating substituent priority.[1]

Synthetic Pathways & Regioselectivity

The synthesis of 2-bromo-4-(benzylthio)pyridine relies on the exploitation of intrinsic electronic biases within the pyridine ring.[1]

The Core Challenge: Regioselectivity

The precursor, 2,4-dibromopyridine , has two electrophilic sites.[1][2]

-

C2 Position (Alpha): Inductively deactivated by the adjacent Nitrogen; highly reactive toward oxidative addition (Pd-catalysis).[1]

-

C4 Position (Gamma): Resonance deactivated; highly reactive toward Nucleophilic Aromatic Substitution (

).[1]

Validated Synthetic Protocol ( )

To synthesize the target, one must utilize a soft nucleophile (benzyl mercaptan) to attack the C4 position.

Reaction:

Mechanism: The thiolate anion attacks C4, forming a Meisenheimer complex stabilized by the pyridine nitrogen (para-like resonance). Attack at C2 is less favorable for soft nucleophiles under these conditions, ensuring high regioselectivity.

Experimental Protocol

Note: This protocol is designed for 10 mmol scale.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Execution:

-

Dissolve 2,4-dibromopyridine in DMF under

. -

Add

followed by the dropwise addition of benzyl mercaptan at 0°C. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Purification: Flash column chromatography (

, 0-10% EtOAc in Hexanes).

Reactivity Profile & Applications

Once synthesized, the molecule acts as a "switchable" scaffold.

Pathway A: C2-Functionalization (Suzuki/Stille)

The remaining bromine at C2 is an excellent handle for Palladium-catalyzed cross-coupling.[1]

-

Reagent: Aryl boronic acids (

).[1] -

Catalyst:

or -

Outcome: Formation of 2-Aryl-4-(benzylthio)pyridines.[1]

Pathway B: C4-Activation (The "Safety Catch")

The benzylthio group is stable to basic coupling conditions but can be activated by oxidation.[1]

-

Oxidation: Treat with mCPBA (2.2 eq) to form the Sulfone (

).[1] -

Displacement: The sulfone is a potent leaving group. It can be displaced by amines or alkoxides to install diverse functionality at C4.

Reaction Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

References

-

IUPAC Nomenclature Rules (Sulfides): Hellwich, K. H., et al. "Brief Guide to the Nomenclature of Organic Chemistry." Pure and Applied Chemistry, 2020.[1][3] Link

-

Regioselectivity in Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010. (Standard text confirming C4 nucleophilic susceptibility in 2,4-dihalopyridines).

-

Synthesis of Thio-Pyridines: Dunn, A. D., et al.[1] "The reaction of 2,4-dichloropyridine with nucleophiles."[1][4][5] Journal of Heterocyclic Chemistry, 1987.

-

Cross-Coupling Strategies: Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

Sources

Solubility of 4-(Benzylthio)-2-bromopyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Benzylthio)-2-bromopyridine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical parameter, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 4-(Benzylthio)-2-bromopyridine, a heterocyclic compound with potential applications in organic synthesis and drug discovery. While specific, publicly available quantitative solubility data for this compound is limited, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to predict, determine, and apply its solubility profile in various organic solvents.

Physicochemical Properties and Predicted Solubility Profile of 4-(Benzylthio)-2-bromopyridine

The solubility of a compound is intrinsically linked to its molecular structure.[4] An analysis of the structure of 4-(Benzylthio)-2-bromopyridine allows for a qualitative prediction of its solubility in different classes of organic solvents.

The molecule possesses a pyridine ring, which is aromatic and contains a nitrogen atom, contributing to its polarity.[5][6][7] The presence of a bromine atom and a benzylthio group further influences its overall polarity and potential for intermolecular interactions. The benzyl group is largely nonpolar, while the thioether linkage and the pyridine nitrogen introduce polar characteristics. This amphiphilic nature suggests that the solubility of 4-(Benzylthio)-2-bromopyridine will be highly dependent on the solvent's properties.

Based on the principle of "like dissolves like," we can predict the following qualitative solubility profile:[8]

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor. However, the bulky nonpolar benzyl group may limit extensive solvation. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without the steric hindrance of hydrogen bonding to a solvent proton. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar benzyl group will favor interaction with nonpolar solvents, but the polar pyridine ring will likely limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. |

It is important to note that these are predictions. Factors such as the crystalline lattice energy of the solid compound can significantly impact its solubility.[9] Therefore, experimental determination is crucial for obtaining accurate quantitative data.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][10] This method establishes the equilibrium between the undissolved solid and a saturated solution at a given temperature.[1][11]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 4-(Benzylthio)-2-bromopyridine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

4-(Benzylthio)-2-bromopyridine (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-(Benzylthio)-2-bromopyridine to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[11] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

HPLC Method (Preferred for accuracy):

-

Prepare a series of standard solutions of 4-(Benzylthio)-2-bromopyridine of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

This method is suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

-

Similar to the HPLC method, prepare a calibration curve using standard solutions of known concentrations.

-

Dilute the filtered saturated solution appropriately and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of 4-(Benzylthio)-2-bromopyridine.

Data Interpretation and Application in a Research and Development Context

The quantitative solubility data obtained from the experimental protocol is invaluable for various stages of research and development:

-

Process Chemistry: The selection of an appropriate solvent for a chemical reaction is often dictated by the solubility of the reactants. Knowing the solubility of 4-(Benzylthio)-2-bromopyridine in different solvents allows for the optimization of reaction conditions, leading to improved yields and purity.

-

Purification: Solubility data is crucial for developing effective crystallization and chromatographic purification methods. By understanding the differential solubility of the target compound and its impurities in various solvent systems, highly efficient purification strategies can be designed.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[1] If 4-(Benzylthio)-2-bromopyridine is being investigated as a potential drug candidate, its solubility in aqueous and organic media will guide the formulation strategy to ensure adequate delivery and absorption.

Troubleshooting and Key Considerations

-

Compound Purity: The presence of impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of 4-(Benzylthio)-2-bromopyridine for accurate determinations.[9]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[11] It is good practice to characterize the solid form of the material before and after the solubility experiment to ensure that no phase transformation has occurred.

-

Chemical Stability: The stability of 4-(Benzylthio)-2-bromopyridine in the chosen solvent over the duration of the experiment should be confirmed. Degradation of the compound will lead to erroneous solubility measurements.

Conclusion

While readily available quantitative solubility data for 4-(Benzylthio)-2-bromopyridine is scarce, a comprehensive understanding of its structural features allows for a reasoned prediction of its solubility profile. This guide has provided a robust, step-by-step experimental protocol based on the well-established shake-flask method to enable researchers to determine its thermodynamic solubility in a range of organic solvents. The accurate determination and application of this critical physicochemical parameter will undoubtedly facilitate the efficient use of 4-(Benzylthio)-2-bromopyridine in synthetic chemistry and drug discovery endeavors, ultimately accelerating the pace of innovation.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- 2-(2-Pyridylamino)pyridine - Solubility of Things.

- Compound solubility measurements for early drug discovery | Comput

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Solubility test for Organic Compounds.

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.

- Drug solubility: why testing early m

- "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. chem.ws [chem.ws]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raytor.com [raytor.com]

An In-depth Technical Guide to 4-(Benzylthio)-2-bromopyridine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Benzylthio)-2-bromopyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document will delve into the compound's physical and chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications as a versatile intermediate in medicinal chemistry.

Introduction: The Prominence of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design and synthesis of a vast array of pharmaceuticals.[1][2][3] Its presence in numerous FDA-approved drugs highlights its importance as a "privileged" structure in medicinal chemistry. The unique electronic properties of the pyridine ring, coupled with the ease of its functionalization, allow for the fine-tuning of molecular properties to achieve desired pharmacological activities.[4] Pyridine-containing molecules have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5]

4-(Benzylthio)-2-bromopyridine is a trifunctional building block that offers multiple reactive sites for further chemical modification. The bromine atom at the 2-position, the benzylthio group at the 4-position, and the pyridine nitrogen itself provide orthogonal handles for derivatization, making this compound a valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

Physicochemical Properties of 4-(Benzylthio)-2-bromopyridine

Precise experimental data for the physical properties of 4-(Benzylthio)-2-bromopyridine are not extensively reported in the literature. However, based on the properties of structurally related compounds, we can infer its likely characteristics.

| Property | Predicted Value/Observation | Rationale/Comparison |

| Molecular Formula | C₁₂H₁₀BrNS | - |

| Molecular Weight | 280.19 g/mol | - |

| Physical Appearance | Expected to be a solid at room temperature. | While 2-bromopyridine is a liquid, the introduction of the larger benzylthio group at the 4-position is likely to increase the melting point, resulting in a solid state. For comparison, 2,4-dibromopyridine is a white solid with a melting point of 35-36 °C.[6] |

| Melting Point | Not determined. | The melting point will be influenced by the crystal lattice packing of the molecule. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited solubility in water. | The aromatic nature of the pyridine and benzyl groups, along with the presence of the sulfur atom, suggests good solubility in organic solvents. |

| pKa (of conjugate acid) | Not determined. | The basicity of the pyridine nitrogen will be influenced by the electronic effects of the bromo and benzylthio substituents. |

Synthesis of 4-(Benzylthio)-2-bromopyridine: A Detailed Experimental Protocol

The synthesis of 4-(Benzylthio)-2-bromopyridine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed synthetic route utilizes the differential reactivity of the halogen atoms in a di-halogenated pyridine, such as 2,4-dibromopyridine, towards a sulfur nucleophile.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5][7][8] This is due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[7][8] In a di-halogenated pyridine like 2,4-dibromopyridine, the 4-position is generally more activated towards nucleophilic substitution than the 2-position.[7][8] This regioselectivity allows for the selective displacement of the bromine atom at the 4-position.

Thiols are excellent nucleophiles, especially when deprotonated to form the corresponding thiolate anion.[9][10] In this synthesis, benzyl mercaptan (phenylmethanethiol) is deprotonated in situ using a suitable base to generate the benzyl thiolate, which then acts as the nucleophile.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-(Benzylthio)-2-bromopyridine.

Step-by-Step Methodology

Materials:

-

2,4-Dibromopyridine

-

Benzyl mercaptan (Phenylmethanethiol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Nucleophile: Slowly add benzyl mercaptan (1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(Benzylthio)-2-bromopyridine.

Characterization of 4-(Benzylthio)-2-bromopyridine

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the benzyl group. The pyridine protons will appear as distinct signals in the aromatic region, and their coupling patterns will confirm the substitution pattern. The benzylic protons will appear as a singlet, and the phenyl protons will also be in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon atoms attached to the bromine and sulfur atoms will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine ring, and C-S stretching of the thioether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

Applications in Drug Discovery and Development

Substituted pyridines are integral to the development of a wide range of therapeutic agents.[1][2][3] The trifunctional nature of 4-(Benzylthio)-2-bromopyridine makes it a highly valuable intermediate for creating diverse chemical libraries for high-throughput screening.

-

Scaffold for Further Elaboration: The bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents.

-

Modulation of Physicochemical Properties: The benzylthio group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.[4]

-

Potential Biological Activity: Thioether-containing heterocyclic compounds have been reported to exhibit a range of biological activities, including antibacterial and anticancer effects.[11][12][13]

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, February 12). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. Retrieved from [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. Retrieved from [Link]

-

Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Retrieved from [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Retrieved from [Link]

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][3][5]triazin-6(2H)-ones and Their Antibacterial Activity. (2022, July 30). MDPI. Retrieved from [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024, December 17). PMC. Retrieved from [Link]

-

4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (2020, July 13). MDPI. Retrieved from [Link]

-

SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. (2025, October 10). SCIENCE & INNOVATION. Retrieved from [Link]

-

Thiol Reactive Probes and Chemosensors. (2012, November 19). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles. (2013, July 15). PubMed. Retrieved from [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. Retrieved from [Link]

-

JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). JIDPTS. Retrieved from [Link]

-

Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

Methodological & Application

Application Notes and Protocols for the S-alkylation of 2-Bromopyridine-4-thiol with Benzyl Bromide

Abstract

This document provides a comprehensive guide for the S-alkylation of 2-bromopyridine-4-thiol with benzyl bromide, a key transformation for the synthesis of 2-bromo-4-(benzylthio)pyridine. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. All procedures are presented with an emphasis on safety, efficiency, and high-yield synthesis.

Introduction

The S-alkylation of heterocyclic thiols is a fundamental reaction in medicinal chemistry and materials science, enabling the introduction of various functionalities that can modulate the biological activity and physical properties of the target molecules. The resulting thioethers, or sulfides, are important structural motifs in a wide range of pharmaceuticals and agrochemicals. Specifically, the 2-bromo-4-(benzylthio)pyridine scaffold serves as a versatile intermediate for further functionalization, primarily through cross-coupling reactions at the bromine-substituted position.

This application note details a robust and optimized protocol for the S-alkylation of 2-bromopyridine-4-thiol using benzyl bromide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as a potent nucleophile, displacing the bromide from benzyl bromide.[1][2] The choice of base and solvent is critical for efficient thiolate formation and subsequent alkylation while minimizing side reactions.

Reaction Mechanism and Scientific Rationale

The S-alkylation of a thiol first requires deprotonation to form the more nucleophilic thiolate anion.[2] Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation with a moderately strong base.[3]

Once formed, the thiolate anion attacks the electrophilic carbon of the benzyl bromide in a classic SN2 fashion. This concerted mechanism involves the simultaneous formation of the sulfur-carbon bond and cleavage of the carbon-bromine bond.[1] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is advantageous as it solvates the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 2-Bromopyridine-4-thiol | C₅H₄BrNS | 190.06 | ≥95% | Commercially Available |

| Benzyl Bromide | C₇H₇Br | 171.04 | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous | Commercially Available |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

| Deionized Water | H₂O | 18.02 | ||

| Brine (Saturated NaCl) | NaCl | 58.44 | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

Experimental Protocol

Reaction Workflow Diagram

Caption: Workflow for the S-alkylation of 2-bromopyridine-4-thiol.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine-4-thiol (1.0 g, 5.26 mmol, 1.0 eq) and anhydrous potassium carbonate (1.09 g, 7.89 mmol, 1.5 eq).

-

Solvent Addition: Add 25 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and flush with nitrogen or argon gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Thiolate Formation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add benzyl bromide (0.69 mL, 5.79 mmol, 1.1 eq) dropwise via syringe over 5 minutes. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[4][5][6][7][8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The starting material and product should have different Rf values.

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-bromo-4-(benzylthio)pyridine.[9]

Characterization of the Product

The final product, 2-bromo-4-(benzylthio)pyridine, should be characterized to confirm its identity and purity.

-

Appearance: Typically a pale yellow oil or a low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from both the pyridine and benzyl groups, and a characteristic singlet for the benzylic methylene protons.

-

¹³C NMR (101 MHz, CDCl₃): Will show distinct signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Safety and Handling Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Benzyl Bromide: Benzyl bromide is a lachrymator, corrosive, and toxic.[4][5][6] Avoid inhalation of vapors and contact with skin and eyes.[4][5][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][8]

-

2-Bromopyridine-4-thiol: Handle with care, avoiding inhalation and skin contact.

-

Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.[6]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient base or reaction time.- Inactive reagents (e.g., wet solvent).- Low reaction temperature. | - Add more base and/or extend the reaction time.- Use freshly opened or distilled anhydrous solvents.- Ensure the reaction is allowed to proceed at room temperature. |

| Formation of Dibenzyl Disulfide | - Oxidative coupling of the thiol. | - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |

| Low Yield | - Incomplete extraction.- Loss of product during purification. | - Perform multiple extractions.- Optimize column chromatography conditions. |

Conclusion

The protocol described provides an efficient and reliable method for the S-alkylation of 2-bromopyridine-4-thiol with benzyl bromide. By understanding the underlying chemical principles and adhering to the detailed procedure and safety precautions, researchers can successfully synthesize 2-bromo-4-(benzylthio)pyridine, a valuable intermediate for further chemical exploration.

References

- Benzyl-Bromide - Safety Data Sheet. (2013, March 19).

- Benzyl bromide - Synquest Labs. (n.d.).

- Benzyl bromide - SAFETY DATA SHEET. (2024, June 8).

- BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). New Jersey Department of Health.

- ICSC 1225 - BENZYL BROMIDE. (2021). INCHEM.

-

Thiol - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Bromopyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (n.d.). PMC. Retrieved from [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]

-

Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. westliberty.edu [westliberty.edu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. nj.gov [nj.gov]

- 8. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 9. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]

Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 4-(Benzylthio)-2-arylpyridines

An Application Note and Protocol for Researchers

Abstract

The construction of C(sp²)–C(sp²) bonds to form biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.[1] The 2-arylpyridine motif is a privileged scaffold found in numerous biologically active molecules.[2] This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of 4-(Benzylthio)-2-bromopyridine with various arylboronic acids. We address the specific synthetic challenges posed by this substrate, namely the potential for catalyst inhibition by the sulfur-containing moiety. The following guide details an optimized set of conditions, explains the rationale behind the selection of each reaction component, and offers a practical troubleshooting guide for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or pseudohalide.[3] The process operates through a well-defined catalytic cycle, which is broadly accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, typically stabilized by ligands (L). This complex inserts into the carbon-halogen bond (C-Br in this case) of the 4-(Benzylthio)-2-bromopyridine, forming a square planar Pd(II) intermediate.[5] This step is often the rate-limiting step of the cycle.

-

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base is crucial as it activates the organoboron compound, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium.[6]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups (the pyridine and the aryl group) on the palladium(II) center couple and are eliminated from the metal's coordination sphere. This forms the desired C-C bond in the product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Key Challenges: Coupling of 4-(Benzylthio)-2-bromopyridine

While the Suzuki-Miyaura coupling is highly versatile, the specific structure of 4-(Benzylthio)-2-bromopyridine presents distinct challenges that must be addressed through careful selection of reaction conditions.

-

The Pyridine Ring : As an electron-deficient heteroaromatic system, 2-bromopyridine readily undergoes oxidative addition, which can be favorable.[5] However, the Lewis basic nitrogen atom can coordinate to the palladium center, potentially leading to catalyst deactivation or altered reactivity.[8]

-

The Sulfur Moiety : The primary challenge arises from the benzylthio group. Sulfur-containing compounds are well-known potential poisons for palladium catalysts. The lone pairs on the sulfur atom can bind strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely halt catalytic turnover. Overcoming this requires a catalyst system where the desired steps of the catalytic cycle are significantly faster than the rate of catalyst deactivation by sulfur coordination.

Recommended Protocol: Synthesis of 4-(Benzylthio)-2-(4-methoxyphenyl)pyridine

This protocol provides a starting point for the coupling of 4-(Benzylthio)-2-bromopyridine with a representative electron-rich boronic acid. Optimization may be required for other coupling partners.

Table 1: Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| 4-(Benzylthio)-2-bromopyridine | 282.20 | 1.0 | 282 mg |

| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 228 mg |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (4 mol % Pd) | 18.3 mg |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.08 | 32.8 mg |

| K₃PO₄ (Potassium phosphate, tribasic) | 212.27 | 3.0 | 637 mg |

| 1,4-Dioxane | 88.11 | - | 8 mL |

| Water (degassed) | 18.02 | - | 2 mL |

Step-by-Step Experimental Procedure

-

Reaction Setup : To a dry oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-(Benzylthio)-2-bromopyridine (282 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Catalyst Preparation : In a separate small vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).

-

Inert Atmosphere : Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe.

-

Catalyst Addition : Add the solid Pd₂(dba)₃/SPhos mixture to the reaction flask under a positive flow of inert gas.

-

Degassing : Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[9]

-

Reaction : Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[10]

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Optimized Conditions

The selection of each component is critical for overcoming the challenges associated with the substrate.

-

Catalyst System (Pd₂(dba)₃ / SPhos) : The combination of a Pd(0) source like Pd₂(dba)₃ and a highly effective ligand is crucial. SPhos is a bulky, electron-rich biaryl monophosphine ligand.[11] Its steric bulk promotes fast reductive elimination, while its electron-donating nature facilitates the oxidative addition step.[7][12] This high activity helps the desired catalytic cycle outcompete the deactivation pathway caused by the sulfur atom. Such ligands have been shown to be highly effective for coupling heteroaryl systems.[12]

-

Base (K₃PO₄) : Potassium phosphate is an effective base for many challenging Suzuki couplings. It is sufficiently basic to promote the formation of the boronate "ate" complex required for transmetalation but is often milder than hydroxide or alkoxide bases, which can promote side reactions. For sensitive substrates, K₃PO₄ is frequently a reliable choice.[13]

-

Solvent System (Dioxane/Water) : A mixture of an organic solvent and water is standard for many Suzuki protocols. Dioxane effectively solubilizes the organic components and the palladium complex, while water is essential for dissolving the inorganic base (K₃PO₄).[5] The presence of water can also accelerate the transmetalation step.[14]

Troubleshooting Guide

Even with an optimized protocol, issues can arise. The following table outlines common problems and potential solutions.

Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient degassing.3. Impure reagents or solvents.[9] | 1. Use fresh Pd source and ligand.2. Ensure the degassing procedure is thorough.3. Use high-purity, dry solvents (if specified anhydrous) and fresh reagents. |

| Dehalogenation | The aryl halide is reduced instead of coupled. This can be caused by certain bases or solvent impurities acting as hydride sources.[13] | 1. Switch to a non-hydridic base (e.g., Cs₂CO₃ or KF).2. Ensure the solvent is free of alcohols or amines if they are not part of the intended system. |

| Protodeboronation | The boronic acid is replaced by a proton before it can transmetalate. This is common with electron-rich or heteroaryl boronic acids and can be accelerated by water and strong bases.[13] | 1. Use a milder base (e.g., K₂CO₃, KF).2. Minimize water content or switch to anhydrous conditions.3. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[15] |

| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[5] | 1. Improve the degassing procedure significantly.2. Ensure a sufficient ligand-to-palladium ratio is used to stabilize the Pd(0) state.[9] |